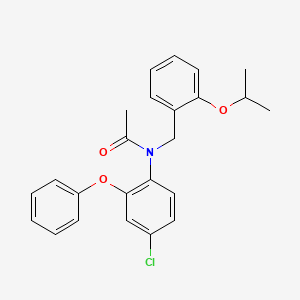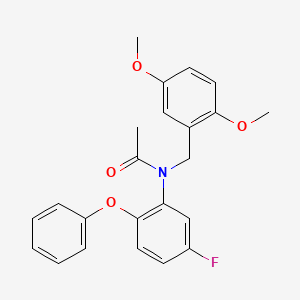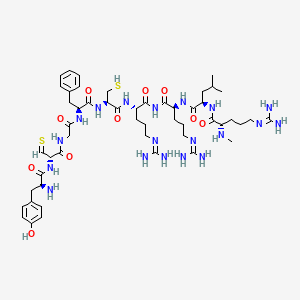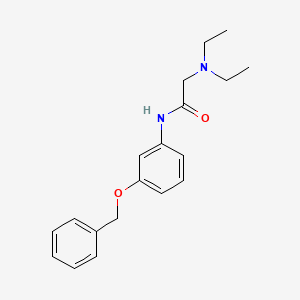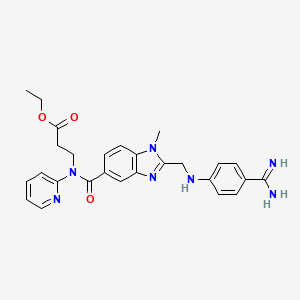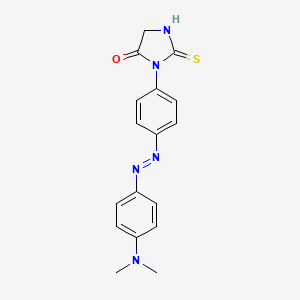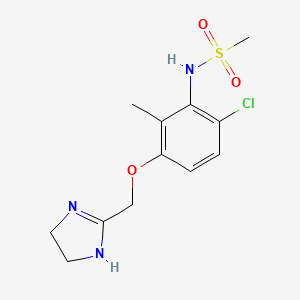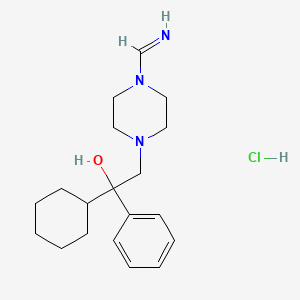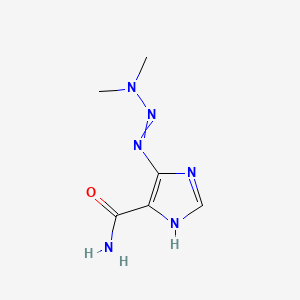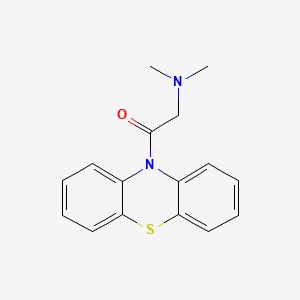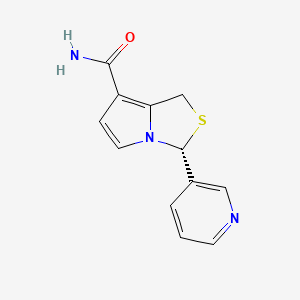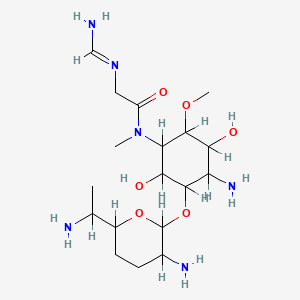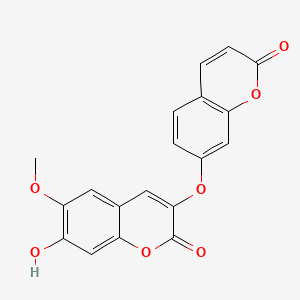
樟柳碱
描述
Daphnoretin is a naturally occurring bicoumarin compound isolated from plants such as Wikstroemia indica and Stellera chamaejasme. It is known for its diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties . The chemical formula of daphnoretin is C19H12O7, and it has a molar mass of 352.298 g/mol .
科学研究应用
作用机制
大黄素通过多个分子靶点和途径发挥作用。它激活蛋白激酶C,并通过产生活性氧来诱导凋亡。 此外,它抑制NF-κB通路,减少炎症并促进细胞周期阻滞 . 该化合物还会影响内质网应激和NLRP3炎性体通路,从而有助于其抗炎和抗肿瘤活性 .
生化分析
Biochemical Properties
Daphnoretin is known to interact with various biomolecules, particularly enzymes and proteins. It has been identified as a protein kinase C activator . This interaction plays a crucial role in its biochemical reactions, influencing cellular processes such as platelet aggregation .
Cellular Effects
Daphnoretin has been found to have significant effects on various types of cells. For instance, it has been shown to induce apoptosis in HeLa cells and melanoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Daphnoretin exerts its effects through several mechanisms. It has been found to induce apoptosis in HeLa cells through a mitochondria-mediated pathway . This involves the activation of caspase-3 and caspase-9, key enzymes involved in the apoptosis process . In addition, Daphnoretin has been shown to repress endoplasmic reticulum stress and the NLRP3 inflammasome, thereby relieving IL-1β-mediated chondrocytes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, Daphnoretin has been observed to induce reactive oxygen species (ROS)-mediated apoptosis in melanoma cells . Over time, this leads to significant inhibition of cell viability .
Dosage Effects in Animal Models
In animal models, the effects of Daphnoretin have been found to vary with dosage. For instance, Daphnoretin has been shown to dose-dependently abate endoplasmic reticulum stress, inflammatory mediators, and the activation of NLRP3 inflammasomes in IL-1β-induced chondrocytes .
Metabolic Pathways
Daphnoretin is involved in various metabolic pathways. It has been found to be metabolized via conjunctive and oxidative pathways to three detected metabolites .
Transport and Distribution
After oral administration, Daphnoretin is well absorbed in the systemic circulation and is widely distributed in tissues, with the highest concentration found in lung tissue .
Subcellular Localization
Given its interactions with various cellular components such as mitochondria and the endoplasmic reticulum , it can be inferred that Daphnoretin likely localizes to these subcellular compartments.
准备方法
合成路线和反应条件
大黄素可以通过多种方法合成,包括微波辅助提取和离子液体基分散液液微萃取。 这些方法涉及使用高效液相色谱(HPLC)来测定痕量成分 . 另一种方法涉及使用PEG-PLA与甘草酸偶联制备大黄素胶束作为载体 .
工业生产方法
在工业环境中,大黄素通常使用纳米制备技术来制备,以提高其溶解度和治疗效果。 例如,已经开发了一种使用甘草酸-聚乙二醇-嵌段-聚(D,L-乳酸)的双靶向纳米制备方法,可以有效地将大黄素传递到靶细胞 .
化学反应分析
反应类型
大黄素会发生各种化学反应,包括氧化、还原和取代。 已知它通过活性氧(ROS)介导的途径诱导癌细胞凋亡 .
常用试剂和条件
涉及大黄素的反应中常用的试剂包括二甲基亚砜(DMSO)和用于提取和纯化的各种溶剂。 这些条件通常涉及受控温度和pH值,以优化反应结果 .
形成的主要产物
相似化合物的比较
大黄素在香豆素衍生物中是独特的,因为它具有双香豆素结构和多样的药理活性。类似的化合物包括:
水芹素: 另一种具有抗氧化和抗炎特性的香豆素衍生物.
欧芹素: 以其抗惊厥活性而闻名.
藁本内酯: 表现出抗癫痫样活性.
与这些化合物相比,大黄素以其更广泛的生物活性及其潜在的治疗应用而脱颖而出。
属性
IUPAC Name |
7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMMVBOTXEHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174250 | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034-69-7 | |
| Record name | Daphnoretin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnoretin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnoretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Daphnoretin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNORETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of daphnoretin?
A1: Daphnoretin acts as a protein kinase C (PKC) activator. [] PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Q2: How does daphnoretin's activation of PKC affect cancer cells?
A2: Daphnoretin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung cancer, leukemia, and melanoma cells. [, , ] This effect is attributed to its ability to modulate the expression of apoptosis-related proteins such as Bcl-2 family members and caspases. [, ]
Q3: Does daphnoretin influence cell cycle progression?
A3: Yes, daphnoretin has been reported to induce cell cycle arrest in various cancer cell lines. For instance, it arrested human osteosarcoma cells in the G2/M phase by downregulating cdc2, cyclin A, and cyclin B1. [] It also induced G1-phase arrest in human hepatoma HepG2 cells by upregulating p21cip1 and decreasing the activity of the cdk2/cyclin E complex. []
Q4: Does daphnoretin exert its effects solely through PKC activation?
A4: While PKC activation is a key mechanism, research suggests daphnoretin may act through additional pathways. For example, it has been shown to induce reactive oxygen species (ROS) production, contributing to its pro-apoptotic effects in melanoma cells. []
Q5: Are there any studies exploring daphnoretin's anti-inflammatory potential?
A5: Yes, daphnoretin demonstrated anti-inflammatory effects in a mouse model of neuroinflammation. It reduced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) while increasing the anti-inflammatory cytokine IL-10. []
Q6: What is the molecular formula and weight of daphnoretin?
A6: Daphnoretin has the molecular formula C19H12O6 and a molecular weight of 336.29 g/mol. [, ]
Q7: What spectroscopic techniques have been employed to elucidate the structure of daphnoretin?
A7: Researchers have used various spectroscopic techniques for structural characterization, including ultraviolet spectrometry (UV), mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR. [, , , , , ]
Q8: Is daphnoretin stable under different pH conditions?
A8: Daphnoretin exhibits pH-dependent stability. It degrades rapidly in alkaline environments but remains stable in acidic conditions. []
Q9: How is daphnoretin distributed in the body after absorption?
A9: Following absorption, daphnoretin exhibits wide tissue distribution, with the highest concentration found in lung tissue. [] Other studies using a galactosyl daphnoretin liposome formulation observed the highest drug concentration in the liver. []
Q10: Has the metabolism of daphnoretin been investigated?
A10: One study investigated the urinary excretion of daphnoretin in rats and found that it is primarily excreted as glucuronidated daphnoretin, suggesting it undergoes metabolism via glucuronidation. []
Q11: What types of in vitro assays have been used to evaluate daphnoretin's activity?
A11: Researchers have employed various cell-based assays, including MTT assays, colony formation assays, flow cytometry, fluorescence microscopy, and Western blotting, to investigate daphnoretin's effects on cell viability, cell cycle progression, apoptosis, and protein expression. [, , , , ]
Q12: Are there any preclinical studies demonstrating the efficacy of daphnoretin in vivo?
A12: Yes, daphnoretin has demonstrated antitumor activity in vivo. In a rat model of hepatocellular carcinoma, a daphnoretin nano-preparation (GPP/PP-DAP) effectively inhibited tumor growth and exhibited good liver targeting. []
Q13: Has daphnoretin been investigated in clinical trials?
A13: Currently, there are no published clinical trials investigating the safety and efficacy of daphnoretin in humans. Further research is needed to translate its preclinical findings to clinical applications.
Q14: What challenges are associated with the formulation of daphnoretin?
A14: Daphnoretin's poor water solubility poses challenges for its formulation and administration. []
Q15: Have any strategies been explored to overcome the formulation challenges of daphnoretin?
A15: Yes, researchers have developed a nano-preparation of daphnoretin using glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid) (GPP/PP-DAP). This formulation significantly improved its solubility and enhanced its delivery to liver cancer cells. []
Q16: Does modifying daphnoretin's structure affect its pharmacological activity?
A16: While limited information is available on specific structural modifications, one study explored the binding affinity of daphnoretin and its derivatives to GABA-transaminase in silico. [] Further research is needed to establish a comprehensive structure-activity relationship (SAR) for daphnoretin and its analogs.
Q17: What analytical techniques are commonly employed for daphnoretin analysis?
A17: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors and mass spectrometers (MS), is widely used for the qualitative and quantitative analysis of daphnoretin in different matrices, including plant extracts, biological samples, and formulations. [, , , , , ]
Q18: Are there validated analytical methods for daphnoretin quantification?
A18: Several studies report the development and validation of analytical methods for daphnoretin quantification, including HPLC methods with UV detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. [, , , , ] These methods are crucial for ensuring the quality control of daphnoretin-containing products.
Q19: Are there any known adverse effects associated with daphnoretin use?
A19: While daphnoretin has shown promising activities in preclinical studies, detailed information regarding its potential adverse effects is limited. Further research, especially in humans, is necessary to establish its safety profile.
Q20: Is there any information available on the environmental impact of daphnoretin?
A20: Research on the environmental impact and degradation of daphnoretin is limited. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impact.
Q21: What research infrastructure and resources are crucial for advancing daphnoretin research?
A21: Continued research on daphnoretin necessitates access to advanced analytical techniques, such as HPLC, MS, and NMR, for compound isolation, characterization, and quantification. Additionally, access to cell culture facilities, animal models, and computational tools is essential for investigating its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Q22: What are some of the historical milestones in daphnoretin research?
A22: Research on daphnoretin dates back several decades. Early studies focused on its isolation and structural elucidation from various plant sources. [, ] Subsequent research explored its pharmacological activities, including its antitumor, antiviral, and anti-inflammatory effects. [, , , ]
Q23: What are some potential cross-disciplinary applications of daphnoretin research?
A23: Daphnoretin research holds promise for cross-disciplinary applications. For example, its anti-inflammatory and neuroprotective effects could be further explored in the context of neurodegenerative diseases. [] Additionally, its anticancer properties could be investigated in combination with other therapeutic modalities, such as chemotherapy or immunotherapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


